3-Bromo-1-(triisopropylsilyl)pyrrole 3-Bromo-1-(triisopropylsilyl)pyrrole
Brand Name: Vulcanchem
CAS No.: 87630-36-2
VCID: VC1998029
InChI: InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
SMILES: CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br
Molecular Formula: C13H24BrNSi
Molecular Weight: 302.33 g/mol

3-Bromo-1-(triisopropylsilyl)pyrrole

CAS No.: 87630-36-2

Cat. No.: VC1998029

Molecular Formula: C13H24BrNSi

Molecular Weight: 302.33 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-1-(triisopropylsilyl)pyrrole - 87630-36-2

CAS No. 87630-36-2
Molecular Formula C13H24BrNSi
Molecular Weight 302.33 g/mol
IUPAC Name (3-bromopyrrol-1-yl)-tri(propan-2-yl)silane
Standard InChI InChI=1S/C13H24BrNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Standard InChI Key CNAUTMPRKBSDLH-UHFFFAOYSA-N
SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br
Canonical SMILES CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)Br

Chemical Identity and Structure

3-Bromo-1-(triisopropylsilyl)pyrrole is an organobromide compound featuring a pyrrole ring with a bromine substituent at the 3-position and a triisopropylsilyl protecting group at the nitrogen position. This structure creates a versatile building block for various synthetic pathways and applications.

ParameterInformation
CAS Number87630-36-2
Molecular FormulaC13H24BrNSi
Molecular Weight302.33 g/mol
IUPAC Name(3-bromopyrrol-1-yl)-tri(propan-2-yl)silane
Common Synonyms3-BROMO-1-(TRIISOPROPYLSILYL)-1H-PYRROLE, 3-bromo-1-[tris(propan-2-yl)silyl]-1H-pyrrole

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Bromo-1-(triisopropylsilyl)pyrrole is essential for its proper handling and utilization in research and industrial applications.

PropertyValue
Physical StateLiquid/Oil
ColorYellow to Black
Boiling Point100°C (at 0.1 Torr)
Density1.16 g/cm³
Refractive Indexn20/D 1.519
Flash Point>110°C
pKa-5.67±0.70 (Predicted)
SolubilitySlightly soluble in chloroform and methanol
Storage Temperature2-8°C (refrigerated)

The compound exists as a liquid at room temperature with a distinct yellow to black coloration, depending on purity and concentration . Its relatively high boiling point under reduced pressure indicates stability, while its limited solubility profile suggests careful consideration when selecting solvents for reactions .

Synthesis Methods and Procedures

Bromination of N-Silylated Pyrrole

The primary synthetic route to 3-Bromo-1-(triisopropylsilyl)pyrrole involves the selective bromination of 1-(triisopropylsilyl)pyrrole (TIPS-pyrrole) using N-bromosuccinimide (NBS). This procedure capitalizes on the directing effect of the bulky silyl group to achieve regioselective bromination.

A refined synthesis procedure involves:

  • Dissolving TIPS-pyrrole (14.5 g, 65.0 mmol) in anhydrous THF (150 mL)

  • Adding NBS (11.5 g, 65.0 mmol) slowly at −78°C under argon atmosphere

  • Stirring the reaction mixture for 2 hours at −78°C

  • Quenching with saturated aqueous NaHCO3 (150 mL)

  • Extracting with diethyl ether (3 × 100 mL)

  • Drying over Na2SO4 and concentrating to obtain the product

This method yields 3-Bromo-1-(triisopropylsilyl)pyrrole as a pale yellow oil with approximately 96% yield, sufficiently pure for subsequent reactions without further purification .

Regioselectivity Considerations

The triisopropylsilyl (TIPS) protecting group plays a crucial role in directing bromination to the β-position (3-position) of the pyrrole ring. This contrasts with typical electrophilic substitution of unprotected pyrrole, which preferentially occurs at the α-positions .

Research by Jonathan S. Lindsey and colleagues demonstrated that while N-tert-butyldiphenylsilyl pyrrole derivatives yield mixtures of bromination products, the N-triisopropylsilyl derivative predominantly gives the 3-bromo derivative . This regioselectivity is attributed to the steric bulk of the TIPS group, which effectively blocks approach to the α-positions.

Applications in Research and Industry

Organic Synthesis Applications

3-Bromo-1-(triisopropylsilyl)pyrrole serves as a key intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical development . The bromine substituent provides a reactive site for various transformations:

  • Halogen-metal exchange reactions for introducing diverse substituents

  • Cross-coupling reactions (Suzuki, Stille, Negishi)

  • Conversion to boronic acid derivatives for further functionalization

These transformations allow access to a wide range of 3-substituted pyrroles, which are important structural motifs in many natural products and bioactive compounds .

Material Science Applications

The compound is utilized in the development of advanced materials with enhanced properties:

  • Polymers with improved thermal and mechanical characteristics

  • Coatings with superior durability and environmental resistance

  • Specialty materials for electronic applications

Medicinal Chemistry

In drug discovery research, 3-Bromo-1-(triisopropylsilyl)pyrrole facilitates:

  • Design of novel therapeutic agents targeting specific biological pathways

  • Development of pyrrole-containing pharmaceutical intermediates

  • Synthesis of structural analogs for structure-activity relationship studies

Electronic Applications

The unique electronic properties of pyrrole derivatives make 3-Bromo-1-(triisopropylsilyl)pyrrole valuable in:

  • Organic light-emitting diodes (OLEDs)

  • Organic photovoltaics

  • Development of more efficient electronic devices and sensors

Catalytic Applications

Research indicates potential catalytic applications, where this compound may provide:

  • Enhanced reaction rates in specific chemical transformations

  • Improved selectivity compared to traditional catalysts

CategoryInformation
Hazard CodesXn (Harmful)
Risk Statements36/37/38 (Irritating to eyes, respiratory system, and skin); 20/21/22 (Harmful by inhalation, in contact with skin, and if swallowed)
Safety Statements26 (In case of eye contact, rinse immediately with water and seek medical advice); 36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection)
WGK Germany3 (Severe hazard to waters)

The compound presents several hazards that necessitate appropriate safety measures when handling .

Research Applications in Synthesis

Synthesis of Ring C Pyrrole of Chlorophylls

Research by Wang, Nguyen, and Lindsey at North Carolina State University demonstrated the utility of 3-Bromo-1-(triisopropylsilyl)pyrrole in developing practical syntheses of bacteriochlorophylls . This research involved:

  • Converting 3-Bromo-1-(triisopropylsilyl)pyrrole to 3-methyl-1-(triisopropylsilyl)pyrrole (TIPS-1)

  • Iodinating TIPS-1 with N-iodosuccinimide to give TIPS-1-I

  • Further transformations to synthesize 2-iodo-3-methyl-4-(3-methoxy-1,3-dioxopropyl)pyrrole

This work illustrates the importance of 3-Bromo-1-(triisopropylsilyl)pyrrole as a starting material for accessing complex tetrapyrrole structures found in natural photosynthetic systems .

Halogen-Metal Exchange Applications

Research has established 3-Bromo-1-(triisopropylsilyl)pyrrole as an excellent substrate for halogen-metal exchange reactions to access various 3-substituted pyrroles . The bromine substituent can undergo exchange with organolithium or Grignard reagents, generating organometallic intermediates that react with various electrophiles to introduce diverse functionality at the 3-position.

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